

(Rac)-Upacicalcet: Application Notes and Protocols for In Vivo Research

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Compound of Interest

Compound Name: (Rac)-Upacicalcet

Cat. No.: B11933549

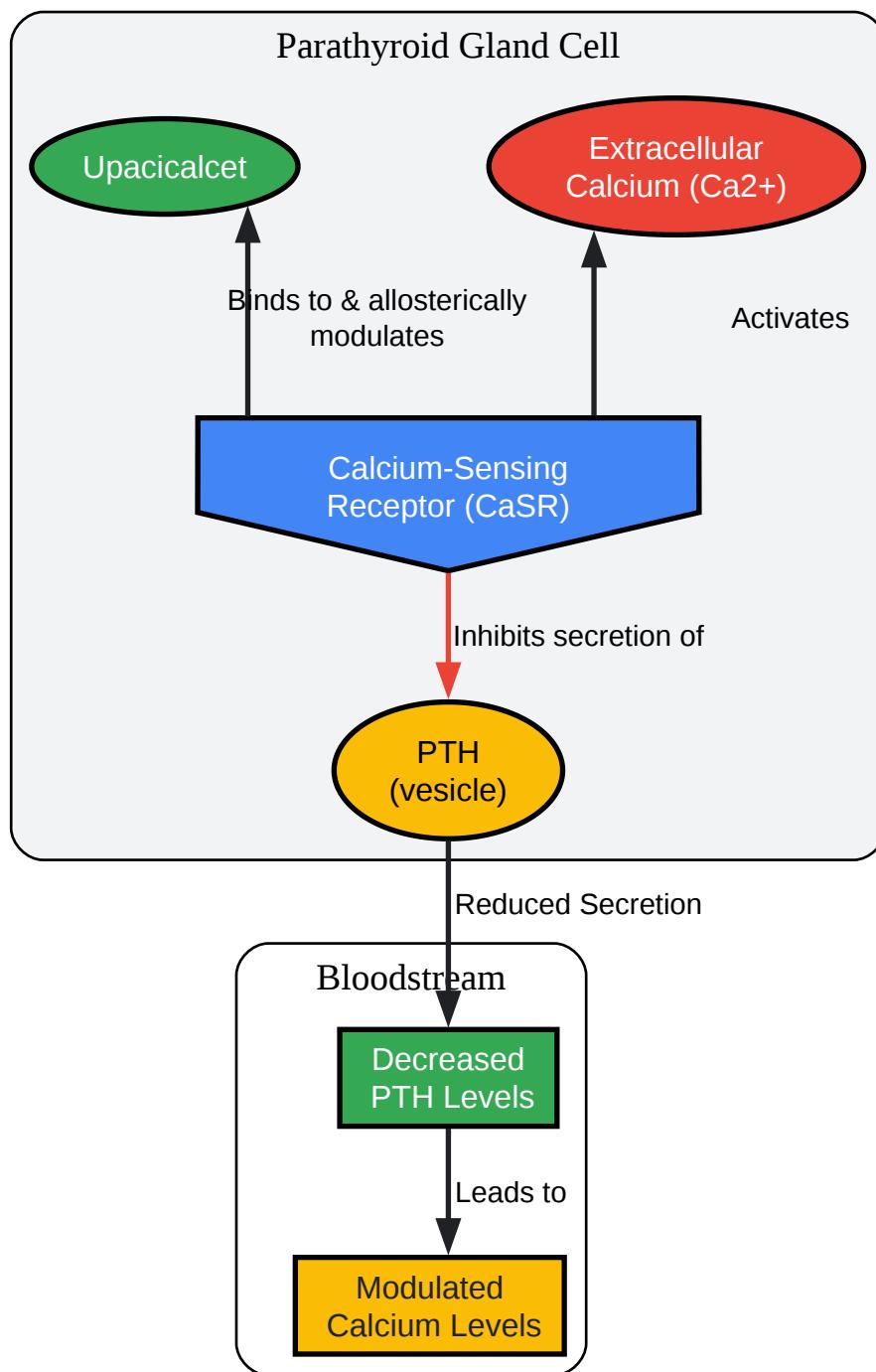
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(Rac)-Upacicalcet is a novel, second-generation calcimimetic agent designed for the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis. As the racemate of Upacicalcet, it acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.^{[1][2][3][4]} By enhancing the sensitivity of the CaSR to extracellular calcium, Upacicalcet effectively suppresses the excessive secretion of parathyroid hormone (PTH), a key driver of mineral and bone disorders in CKD.^[5]

These application notes provide a comprehensive overview of the experimental protocols for in vivo studies of **(Rac)-Upacicalcet**, targeting researchers, scientists, and professionals in drug development. The information is compiled from preclinical animal studies and human clinical trials to facilitate further investigation into this therapeutic agent.

Mechanism of Action

Upacicalcet is a non-peptide calcimimetic that allosterically modulates the CaSR. This receptor plays a pivotal role in maintaining calcium homeostasis. In SHPT, the parathyroid glands become less sensitive to circulating calcium, leading to elevated PTH levels. Upacicalcet binds to the CaSR, increasing its sensitivity to extracellular calcium. This heightened sensitivity restores the negative feedback loop, resulting in a dose-dependent reduction in PTH secretion.



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Mechanism of action of Upacicalcet.

Preclinical In Vivo Studies: Adenine-Induced SHPT Rat Model

A commonly utilized animal model for studying SHPT in the context of CKD involves the administration of adenine to induce renal failure in rats. This model effectively mimics the pathophysiology of SHPT observed in humans.

Experimental Protocol

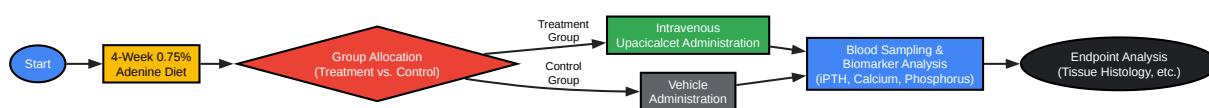
- Animal Model:
 - Species: Male Sprague-Dawley rats.
 - Age: 5 weeks at the start of the study.
 - Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.
- Induction of Chronic Kidney Disease and Secondary Hyperparathyroidism:
 - Administer a diet containing 0.75% adenine for 4 weeks to induce renal failure and subsequent SHPT.
 - Monitor animal health and body weight regularly.
- Drug Administration:
 - Following the 4-week adenine diet, divide the rats into treatment and control groups.
 - Administer Upacicalcet intravenously at doses of 0.2 mg/kg and 1 mg/kg.
 - The control group receives a vehicle solution.
 - Administer the treatment repeatedly as per the study design.
- Sample Collection and Analysis:
 - Collect blood samples at baseline and at specified time points after drug administration (e.g., 7 days).
 - Measure serum levels of intact parathyroid hormone (iPTH), calcium, and phosphorus.

- At the end of the study, euthanize the animals and collect tissues (parathyroid glands, aorta, heart, kidneys, and bones) for further analysis.
- Assess parathyroid gland weight and hyperplasia.
- Analyze ectopic calcification in the thoracic aorta, kidney, and heart.
- Evaluate bone morphometry, including cortical porosity and fibrosis.

Quantitative Data from Preclinical Studies

| Parameter | CKD-Control Rats | Upacicalcet (0.2 mg/kg) | Upacicalcet (1 mg/kg) |
|-----------------------|--------------------------|--------------------------------------|--------------------------------------|
| Serum iPTH | Significantly elevated | Significantly lower than CKD-control | Significantly lower than CKD-control |
| Serum Calcium | No significant change | Not significantly affected | Not significantly affected |
| Serum Phosphorus | No significant change | Not significantly affected | Not significantly affected |
| Parathyroid Gland | Hyperplasia observed | Inhibition of hyperplasia | Inhibition of hyperplasia |
| Ectopic Calcification | Present | Suppressed | Suppressed |
| Cortical Bone | Increased pore formation | Suppressed pore formation | Suppressed pore formation |

Data summarized from a study using a rat model of adenine-induced renal failure.



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Workflow for preclinical in vivo studies.

Clinical Trials in Hemodialysis Patients

Upacicalcet has been evaluated in several clinical trials involving adult patients with SHPT undergoing hemodialysis.

Representative Phase 3 Clinical Trial Protocol

- Study Population:
 - Adult patients with end-stage kidney disease on in-center hemodialysis three times weekly.
 - Diagnosed with SHPT, typically with iPTH values of 450 pg/mL or greater.
- Study Design:
 - Randomized, double-blind, placebo-controlled trial.
 - Patients are randomized (e.g., 2:1 ratio) to receive either Upacicalcet or a placebo.
 - The treatment period can last for several weeks (e.g., 24-27 weeks), potentially followed by an open-label extension phase.
- Drug Administration and Dose Titration:
 - Upacicalcet is administered as a bolus intravenous injection at the end of each hemodialysis session.
 - The starting dose is typically 25 µg or 50 µg, depending on the baseline serum corrected calcium (cCa) level. A starting dose of 50 µg is used if cCa is 9.0 mg/dL or greater, and 25 µg if cCa is below 9.0 mg/dL.
 - Doses are titrated based on iPTH and serum cCa levels, with dose steps ranging from 25 to 300 µg, to maintain iPTH in the target range (e.g., 150-300 pg/mL).
- Efficacy and Safety Assessments:

- The primary efficacy endpoint is often the proportion of patients achieving a $\geq 30\%$ reduction in mean iPTH from baseline.
- Secondary endpoints may include changes in serum calcium and phosphate levels.
- Safety is monitored through the recording of adverse events, laboratory tests (including serum calcium), and electrocardiograms.

Quantitative Data from a Phase 3 Clinical Trial

| Parameter | Placebo Group | Upacicalcet Group |
|---|-----------------------------|------------------------------|
| Patients achieving $\geq 30\%$ reduction in mean iPTH | 8.0% | 80.6% |
| Upper gastrointestinal adverse drug reactions | 6.0% (3 out of 50 patients) | 1.9% (2 out of 103 patients) |
| Incidence of serum calcium $< 7.5 \text{ mg/dL}$ | 0 events | 2 events (1.9%) |

Data from a randomized, double-blind, placebo-controlled phase 3 study in hemodialysis patients with SHPT.

Pharmacokinetics

Pharmacokinetic studies in healthy adults have shown that plasma concentrations of Upacicalcet increase in a dose-dependent manner. The drug is rapidly cleared from the plasma with a half-life of approximately 1-2 hours, and the primary route of excretion is via urine. In patients undergoing hemodialysis, Upacicalcet is effectively removed by dialysis and does not accumulate in the body with repeated administration.

Safety and Tolerability

In clinical trials, Upacicalcet has been generally well-tolerated. The most common adverse events are gastrointestinal in nature, though their incidence has been reported to be low. Hypocalcemia is a potential side effect of calcimimetics, and serum calcium levels should be monitored during treatment.

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